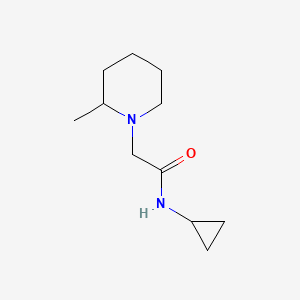![molecular formula C13H15FN2O2 B4765582 N-allyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4765582.png)
N-allyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Overview
Description
N-allyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide, commonly known as AFE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AFE is a derivative of ethylenediamine and is known for its unique chemical properties, which make it an ideal candidate for use in various scientific studies. In
Mechanism of Action
The mechanism of action of AFE is not well understood, but it is believed to interact with various biological targets in the body. AFE has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. AFE has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine and serotonin, two neurotransmitters that are involved in mood regulation. AFE has also been shown to interact with various ion channels in the body, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
AFE has various biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase and monoamine oxidase. AFE has also been shown to increase the levels of dopamine and serotonin in the brain, which may have potential applications in the treatment of depression and other mood disorders. AFE has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases, including cancer.
Advantages and Limitations for Lab Experiments
The advantages of using AFE in lab experiments include its unique chemical properties, which make it an ideal candidate for use in various scientific studies. AFE is also relatively stable and can be easily synthesized using standard laboratory techniques. The limitations of using AFE in lab experiments include its potential toxicity and the need for expertise in organic chemistry to synthesize it.
Future Directions
There are many future directions for the use of AFE in scientific research. One potential application is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. AFE-based dendrimers may also have potential applications in drug delivery. Further studies are needed to fully understand the mechanism of action of AFE and its potential applications in various fields.
Scientific Research Applications
AFE has various scientific research applications, including its use as a ligand in metal catalysis, in the synthesis of novel compounds, and in the development of new drugs. AFE has been used as a ligand in the palladium-catalyzed Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of biaryls. AFE has also been used in the synthesis of novel compounds such as AFE-based dendrimers, which have potential applications in drug delivery. AFE has also been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-2-8-15-12(17)13(18)16-9-7-10-3-5-11(14)6-4-10/h2-6H,1,7-9H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMAAXNUUQTTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3,5-dinitrobenzamide](/img/structure/B4765505.png)
![7-(2-furylmethylene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4765522.png)

![5-{[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4765535.png)
![3-(4-fluorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4765553.png)

![7-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4765567.png)
![3-amino-N-(3-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4765575.png)
![3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4765597.png)
![N-cyclopentyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4765606.png)
![methyl 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4765621.png)
![7-(1-methylethylidene)-3-({[1-(4-propylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4765626.png)
![N-[1-[(methylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B4765629.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-phenyl-2,4-imidazolidinedione](/img/structure/B4765636.png)